Product packaging for 2-Bromo-5-fluorobenzenethiol(Cat. No.:CAS No. 55389-14-5)

2-Bromo-5-fluorobenzenethiol

Cat. No.: B1320109
CAS No.: 55389-14-5
M. Wt: 207.07 g/mol
InChI Key: JBEGEMGVTNGUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiophenol Derivatives in Modern Chemical Research

Thiophenol and its derivatives are highly reactive aromatic thiols that are extensively utilized in the chemical industry for the production of pharmaceuticals, polymers, and pesticides. mdpi.com Their importance stems from the versatile reactivity of the thiol group, which can participate in a variety of chemical transformations, including nucleophilic substitution, oxidation to disulfides, and metal-catalyzed cross-coupling reactions. acs.org This reactivity allows for the incorporation of sulfur-containing moieties into diverse molecular architectures, a key strategy in the development of new drugs and materials. nih.govnih.gov The ability to form disulfide bonds, in particular, is crucial in both biological systems and materials science for determining the structure and stability of proteins and nanoparticles. acs.org

Overview of Research Trajectories for 2-Bromo-5-fluorobenzenethiol

Research involving this compound is primarily focused on its application as a versatile building block in the synthesis of more complex molecules. lookchem.com It serves as an intermediate in the creation of various pharmaceuticals and agrochemicals. lookchem.com The unique substitution pattern of the bromine and fluorine atoms on the benzene (B151609) ring makes it a valuable precursor for developing new compounds with tailored therapeutic or pesticidal properties. lookchem.com Furthermore, in the field of materials science, this compound is utilized in the development of advanced polymers and other materials where its halogenated aromatic structure contributes to desirable material characteristics. lookchem.com

Chemical Profile of this compound

PropertyValue
Molecular Formula C6H4BrFS
Molecular Weight 207.066 g/mol
CAS Number 55389-14-5

Table 1: Key chemical properties of this compound. lookchem.com

This halogenated aromatic thiol is a derivative of benzene and is noted for its distinctive chemical properties conferred by the presence of both bromine and fluorine atoms. lookchem.com

Synthesis and Reactions

The synthesis of this compound can be approached through various synthetic routes, often involving the manipulation of other halogenated benzene derivatives. One common strategy involves the use of 2-bromo-5-fluorophenol (B114175) as a starting material. lookchem.com The reactions that this compound undergoes are characteristic of halogenated arenethiols. The bromine atom, for example, can be displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. ontosight.ai The thiol group can be oxidized to form disulfides or undergo other transformations typical of thiophenols. acs.org

Applications in Organic Synthesis

The primary utility of this compound lies in its role as an intermediate in the synthesis of a variety of organic molecules. lookchem.com Its bifunctional nature, with both a reactive thiol group and a halogenated aromatic ring, allows for sequential and diverse chemical modifications.

For instance, it is a key component in the production of certain pharmaceuticals. lookchem.com The presence of both bromine and fluorine can enhance the biological activity and solubility of the final drug molecule. In a similar vein, it is used in the synthesis of agrochemicals, where the specific halogenation pattern can contribute to the desired pesticidal or herbicidal properties. lookchem.com

Beyond the life sciences, this compound is also employed in materials science. lookchem.com The incorporation of this halogenated monomer into polymer chains can impart unique properties to the resulting material, such as altered thermal stability, flame retardancy, or specific electronic characteristics. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrFS B1320109 2-Bromo-5-fluorobenzenethiol CAS No. 55389-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEGEMGVTNGUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597767
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55389-14-5
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Bromo 5 Fluorobenzenethiol

Classical and Contemporary Approaches to Brominated Thiophenols

The synthesis of brominated thiophenols like 2-bromo-5-fluorobenzenethiol is often complicated by the reactivity of the thiol group.

Challenges in Direct Electrophilic Bromination of Aromatic Thiols

Direct electrophilic bromination of aromatic thiols is generally not a viable synthetic route. The primary challenge lies in the high sensitivity of the thiol group to oxidation. Instead of achieving nuclear bromination, the thiol moiety is readily oxidized by bromine to form a diphenyl disulfide. kiku.dk This reaction proceeds rapidly, often without the need for a catalyst, and produces hydrogen bromide as a byproduct. kiku.dkorganic-chemistry.org This inherent reactivity of the thiol group necessitates indirect methods for the synthesis of brominated thiophenols. kiku.dk

Strategies Involving Pre-functionalization or Oxidative Coupling (e.g., via Diphenyl Disulfides)

A common and effective strategy to overcome the challenges of direct bromination is to first protect or mask the thiol group, often by converting it to a disulfide. The synthesis typically proceeds through the formation of a diphenyl disulfide, which is then brominated. The resulting brominated diphenyl disulfide can subsequently be reduced to yield the desired bromothiophenol. kiku.dk

The bromination of the diphenyl disulfide can be carried out using bromine, sometimes in a solvent like benzene (B151609) and in the presence of a halogenation catalyst such as iodine. kiku.dk Following the bromination step, the brominated diphenyl disulfide is reduced to the corresponding thiophenol. Common reducing agents for this transformation include zinc and hydrochloric acid, which generate hydrogen in situ. kiku.dk

Another approach within this strategy is the oxidative coupling of thiols to disulfides using milder reagents to avoid unwanted side reactions. While specific conditions for this compound are not extensively detailed, the general methodology is well-established.

Synthesis via Functional Group Interconversion on Halogenated Benzenes

An alternative to direct manipulation of a thiophenol is to introduce the thiol group onto a pre-existing halogenated benzene ring through functional group interconversion.

Conversion of Substituted Anilines to Arenethiols

The conversion of substituted anilines to arenethiols represents a powerful synthetic tool. One of the most well-known methods for the conversion of anilines to various functional groups is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the diazotization of an aromatic amine, such as 2-bromo-5-fluoroaniline (B94856), with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be treated with a sulfur-containing nucleophile to introduce the thiol group. For instance, treatment of the diazonium salt with a solution of potassium ethyl xanthate, followed by hydrolysis, can yield the corresponding thiophenol.

The Herz reaction provides another pathway from anilines to ortho-aminothiophenols through reaction with disulfur (B1233692) dichloride, forming a Herz salt intermediate. mdpi.comthermofisher.com Subsequent hydrolysis can yield the aminothiophenol. To obtain this compound from an aniline (B41778) precursor, one would start with 2-bromo-5-fluoroaniline.

A multi-step synthesis starting from 4-fluoroaniline (B128567) has been reported for the preparation of 2-bromo-5-fluoroaniline. google.com This involves acylation, nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group. google.com The resulting 2-bromo-5-fluoroaniline is a key precursor that could potentially be converted to this compound. chemicalbook.comgoogle.comalfa-chemistry.com

PrecursorReagentsProductYield (%)Purity (%)Reference
2-bromo-5-fluoronitrobenzeneRaney nickel, H₂2-bromo-5-fluoroaniline69-97>98
2-bromo-5-fluoronitrobenzeneIron powder, acetic acid/ethanol2-bromo-5-fluoroaniline96.999.2 google.com
2-nitro-4-fluoroacetanilideCupric bromide, hydrobromic acid, sodium nitrite2-bromo-5-fluoronitrobenzene-- google.com

Table 1: Synthesis of 2-Bromo-5-fluoroaniline Precursor

Derivatization from Related Fluorinated or Brominated Aromatic Precursors

The synthesis of this compound can also be envisioned starting from other readily available halogenated aromatic compounds.

One potential precursor is 2-bromo-5-fluorophenol (B114175). chemicalbook.comsigmaaldrich.com A well-established method to convert phenols to thiophenols is the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the conversion of the phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis then furnishes the desired thiophenol. organic-chemistry.org This method is advantageous as it avoids the direct handling of malodorous and easily oxidized thiols until the final step. Recent advancements have even made this rearrangement possible at ambient temperatures using photoredox catalysis. nih.govacs.org

Another approach involves nucleophilic aromatic substitution (SNAr) on a suitable polyhalogenated benzene. For example, a molecule like 1,2-dibromo-4-fluorobenzene (B1585839) could potentially react with a sulfur nucleophile, such as sodium hydrosulfide, to displace one of the bromine atoms. chemimpex.com The success of such a reaction would depend on the relative reactivity of the halogen atoms and the reaction conditions. Generally, in nucleophilic aromatic substitution on polyhalogenated benzenes, fluorine is a better leaving group than bromine or chlorine. nih.govmasterorganicchemistry.com

Advanced Catalytic Methods in Halogenated Thiol Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-sulfur bonds. These methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Aryl halides, such as a hypothetical 1-bromo-4-fluoro-2-iodobenzene, could be selectively coupled with a thiolating agent in the presence of a palladium catalyst and a suitable ligand. sigmaaldrich.comresearchgate.net The choice of catalyst, ligand, and reaction conditions would be crucial to control the regioselectivity of the C-S bond formation.

Copper-catalyzed reactions also provide a valuable tool for the synthesis of aryl thioethers and, by extension, thiophenols. mdpi.com Copper catalysts can mediate the coupling of aryl halides with thiols or their salts. For instance, a copper-catalyzed reaction between 1,2-dibromo-4-fluorobenzene and a protected thiol or a sulfide (B99878) salt could potentially lead to the desired product. These reactions are often more cost-effective than their palladium-catalyzed counterparts.

Organometallic Catalysis in C-S Bond Formation

The formation of a C-S bond to create aryl thiols like this compound can be effectively achieved through transition-metal-catalyzed cross-coupling reactions. This approach typically involves the reaction of an aryl halide with a thiol or disulfide source, facilitated by a catalyst, most commonly based on palladium, nickel, or copper. These methods are valued for their efficiency and tolerance of various functional groups. nih.gov

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or reaction with a thiolate), and reductive elimination. nih.gov In the first step, the low-valent metal catalyst inserts into the aryl-halide bond (e.g., of a precursor like 1,2-dibromo-4-fluorobenzene). This is followed by a reaction with the sulfur nucleophile. The final step, reductive elimination, forms the desired C-S bond and regenerates the active metal catalyst, allowing the cycle to continue. nih.govnih.gov

Palladium-Catalyzed Thiolation: Pioneered by Migita in 1978, palladium-catalyzed thiolation of aryl halides using catalysts like Pd[P(PPh₃)₄] laid the groundwork for modern C-S coupling. nih.gov While effective, early methods often required high temperatures. Subsequent developments have introduced more efficient ligand systems that facilitate the reaction under milder conditions.

Nickel-Catalyzed Thiolation: Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for C-S bond formation. nih.gov Nickel(II) complexes, often paired with bidentate phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, can catalyze the coupling of aryl halides, including less reactive chlorides and bromides, with thiols. nih.govacs.org Some nickel-catalyzed protocols have been shown to proceed efficiently even with low catalyst loadings. acs.org

Copper-Catalyzed Thiolation: Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is a classical and widely used method. These reactions typically involve reacting an aryl halide with a thiolate salt in the presence of a copper catalyst. While traditional Ullmann reactions required harsh conditions, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under significantly milder temperatures. A well-defined macrocyclic aryl-Cu(III) complex has been shown to react quantitatively with various thiol nucleophiles to afford the corresponding aryl thioethers. acs.org

Table 1: Overview of Organometallic Systems for Aryl C-S Bond Formation
Metal CatalystTypical PrecursorCommon LigandsGeneral Reaction ConditionsKey Advantages
PalladiumPd(OAc)₂, Pd₂(dba)₃Phosphines (e.g., PPh₃, Xantphos, dppf)Base (e.g., NaOtBu, K₂CO₃), 80-120 °CBroad substrate scope, high efficiency
NickelNiCl₂, NiBr₂·glymePhosphines (e.g., dppf), N-Heterocyclic Carbenes (NHCs), Pincer LigandsBase, Zinc (as reductant), 80-110 °CCost-effective, couples aryl chlorides/mesylates nih.gov
CopperCuI, Cu₂OPhenanthroline, Proline, Oxalic DiamidesBase, often higher temperatures (100-160 °C)Economical, effective for Ullmann-type reactions

Photoredox-Mediated Approaches to Fluorinated Organic Molecules

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. mdpi.comresearchgate.net This strategy is particularly relevant for synthesizing fluorinated compounds and for forging carbon-heteroatom bonds. mdpi.comnih.gov A prominent application is the use of dual catalytic systems, which combine a photocatalyst with a transition metal catalyst, such as nickel, to achieve C-S cross-coupling. researchgate.netnih.govnih.gov

In a typical photoredox/nickel dual catalytic cycle for C-S bond formation, the process begins with the excitation of a photocatalyst (PC), commonly an iridium or ruthenium complex, by visible light. nih.gov The excited-state photocatalyst (*PC) is a potent single-electron transfer (SET) agent. It can engage in the catalytic cycle in several ways, but a common pathway involves the reduction of a Ni(II) precatalyst to a more reactive Ni(I) or Ni(0) species. This active nickel catalyst then undergoes oxidative addition with the aryl halide (e.g., 2-bromo-5-fluoro-iodobenzene). The resulting aryl-nickel(II) complex reacts with the thiol. The final C-S bond is formed via reductive elimination, a step that can be facilitated by another SET event involving the photocatalyst. nih.gov These reactions are prized for their high functional group tolerance and ambient temperature conditions. nih.gov

Mechanistic studies have revealed a comprehensive reaction cycle for photoredox nickel-catalyzed C-S cross-coupling, identifying key intermediates and demonstrating that the process can be optimized to expand the substrate scope from aryl iodides to the more challenging aryl bromides. researchgate.netnih.gov

Table 2: Components of Photoredox/Nickel Dual Catalysis for C-S Coupling
ComponentExamplesFunction
Photocatalyst (PC)[Ir(ppy)₃], [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Organic Dyes (e.g., Phenoxazine) nih.govAbsorbs visible light and initiates single-electron transfer (SET).
Nickel CatalystNiCl₂·glyme, NiBr₂The cross-coupling catalyst that directly engages with the substrates to form the C-S bond.
Aryl HalideAryl Iodides, Aryl BromidesThe electrophilic coupling partner (e.g., 1,2-dibromo-4-fluorobenzene).
Thiol SourceAryl or Alkyl ThiolsThe sulfur nucleophile.
Base/AdditiveOrganic bases (e.g., DBU), Inorganic basesOften required to deprotonate the thiol.
SolventDMF, DMA, AcetonitrileSolubilizes reactants and catalysts.

Electrochemical Synthesis Strategies for Sulfur-Containing Compounds

Electrochemical synthesis represents a green and sustainable approach to chemical transformations, using electrons as "traceless" reagents to replace conventional chemical oxidants or reductants. thieme-connect.comthieme-connect.com This methodology has been successfully applied to the construction of C-S bonds, offering mild, efficient, and environmentally benign pathways to sulfur-containing compounds. thieme-connect.comrsc.org

The electrochemical thiolation of aryl halides can be performed in undivided cells, simplifying the experimental setup. thieme-connect.comnih.gov In a nickel-catalyzed electrochemical process, an aryl halide like 1,2-dibromo-4-fluorobenzene can be coupled with a thiol at room temperature, often without the need for an external base. nih.govresearchgate.net

A proposed mechanism involves the reduction of a Ni(II) catalyst at the cathode to form an active Ni(0) species. This species then reacts with the aryl halide via oxidative addition. Meanwhile, at the anode, the thiol can be oxidized to a thiyl radical or a related species. The coupling of the aryl-nickel intermediate with the sulfur species, followed by reductive elimination, yields the final aryl sulfide product and regenerates the Ni(II) catalyst. thieme-connect.com In some systems, a sacrificial anode, such as magnesium or zinc, is used. thieme-connect.com Transition-metal-free electrochemical methods for C-H/S-H cross-coupling have also been developed, further expanding the toolkit for sustainable C-S bond formation. thieme-connect.com

Table 3: Typical Conditions for Electrochemical C-S Bond Formation
ParameterDescriptionExample
Cell TypeThe electrochemical reactor.Undivided cell. nih.gov
AnodeThe positive electrode where oxidation occurs.Carbon (graphite) rod, Platinum sheet, or a sacrificial anode like Mg or Zn. thieme-connect.com
CathodeThe negative electrode where reduction occurs.Nickel foam, Platinum sheet, Carbon (graphite) rod. thieme-connect.com
CatalystFacilitates the coupling reaction.NiBr₂·glyme (for catalyzed reactions). thieme-connect.com Some reactions are transition-metal-free. thieme-connect.com
Electrolyte/SolventProvides conductivity and dissolves reactants.N,N-Dimethylformamide (DMF) with a supporting electrolyte like LiBr. thieme-connect.com
Mode of OperationThe electrical control method.Constant current electrolysis (e.g., 4.0 mA). thieme-connect.com

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Fluorobenzenethiol

Reactivity of the Thiol (-SH) Functional Group

The thiol group is a primary center of reactivity in 2-bromo-5-fluorobenzenethiol, participating in a range of reactions characteristic of aromatic thiols. Its acidic proton and the nucleophilicity of the resulting thiolate anion are central to its chemical transformations.

The thiol group of this compound exhibits acidic properties and can be deprotonated by a base to form the corresponding thiolate anion. This anion is a potent nucleophile, significantly more reactive than the neutral thiol. The increased nucleophilicity of the sulfur atom in the thiolate form allows it to readily attack electrophilic centers, leading to the formation of new carbon-sulfur bonds.

This reactivity is harnessed in S-alkylation and S-acylation reactions. In S-alkylation, the thiolate reacts with alkyl halides or other alkylating agents to form thioethers. thermofisher.com Similarly, S-acylation involves the reaction of the thiolate with acylating agents like acyl chlorides or anhydrides to produce thioesters. These reactions are fundamental for modifying the thiol group and synthesizing a variety of sulfur-containing derivatives.

Reaction TypeElectrophile ClassProduct Class
S-AlkylationAlkyl Halides (e.g., Iodoacetamide, Benzyl Bromide)Thioether
S-AcylationAcyl Halides, Carboxylic AnhydridesThioester
Thia-Michael Additionα,β-Unsaturated CarbonylsThioether Adduct

The thiol group is susceptible to oxidation, and the resulting product depends on the strength of the oxidizing agent used.

Disulfide Formation : Under mild oxidizing conditions, this compound undergoes oxidative coupling to form its corresponding disulfide, bis(2-bromo-5-fluorophenyl) disulfide. This is a common transformation for thiols and can proceed through the coupling of two thiyl radicals. This reaction is analogous to the synthesis of other aryl disulfides, such as bis(2-bromophenyl) disulfide from 2-bromophenylmercaptan. researchgate.net

Sulfonic Acid Formation : The use of stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. Treatment with reagents such as hydrogen peroxide can convert the thiol group into a sulfonic acid, yielding 2-bromo-5-fluorobenzenesulfonic acid. The conversion of the sulfonyl chloride derivative (2-bromo-5-fluorobenzene-1-sulfonyl chloride) is also a related transformation. sigmaaldrich.com

Oxidizing Agent StrengthTypical ReagentsProduct
MildAir, I₂, DMSOBis(2-bromo-5-fluorophenyl) disulfide
StrongHydrogen Peroxide (H₂O₂), Peroxy acids2-Bromo-5-fluorobenzenesulfonic acid

The thiol functional group can participate in radical reactions, most notably in thiol-ene "click" reactions. rsc.org This process typically involves the radical-initiated addition of the S-H bond across a carbon-carbon double bond (an alkene). The reaction proceeds via a chain mechanism involving a thiyl radical, which is highly efficient and versatile for creating carbon-sulfur bonds. rsc.orgrsc.org While specific examples involving this compound are not detailed, its thiol group makes it a suitable candidate for participating in such radical-mediated transformations with various alkenes. researchgate.net

Reactivity of the Bromine Substituent on the Aromatic Ring

The carbon-bromine (C-Br) bond in this compound is a key site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more susceptible to oxidative addition by palladium catalysts compared to the C-F or C-Cl bonds, making it a preferential site for these transformations. illinois.edu

Aryl bromides are common and effective electrophiles in a wide array of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. fiveable.meyonedalabs.com this compound can serve as the aryl bromide component in these reactions. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govyoutube.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond, producing biaryl compounds. mdpi.comtcichemicals.com

Heck Reaction : Involves the coupling of the aryl bromide with an alkene to form a substituted alkene. fiveable.me

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using both palladium and copper(I) cocatalysts. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination : A method for forming C-N bonds by coupling the aryl bromide with an amine. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines. wikipedia.orgnih.gov

Reaction NameCoupling PartnerBond FormedTypical Product Type
Suzuki-MiyauraOrganoboron Compound (e.g., R-B(OH)₂)C(sp²)-C(sp²) or C(sp²)-C(sp³)Substituted Fluorobiphenyl Thiol
HeckAlkene (e.g., H₂C=CHR)C(sp²)-C(sp²)Substituted Fluorostyrene Thiol
SonogashiraTerminal Alkyne (e.g., H-C≡C-R)C(sp²)-C(sp)Substituted Fluorophenylacetylene Thiol
Buchwald-Hartwig AminationAmine (e.g., R-NH₂)C(sp²)-NSubstituted Fluoroaniline Thiol

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, the fluorine atom is para to the bromine substituent and is electron-withdrawing. However, the thiol group is ortho to the bromine and can be electron-donating. The activating effect of a single fluorine atom is significantly weaker than that of classic activating groups like the nitro (-NO₂) group. libretexts.orgnih.gov Consequently, SNAr reactions at the bromine center of this compound are generally challenging and less favorable compared to substrates bearing stronger electron-withdrawing substituents. openstax.org

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom, being the most electronegative element, significantly influences the electronic properties of the aromatic ring in this compound, playing a crucial role in its reactivity, particularly in nucleophilic aromatic substitution and C-F bond activation.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially those bearing electron-withdrawing groups. wikipedia.orgpressbooks.pub In the context of this compound, the fluorine atom, along with the bromine atom, exerts a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. stackexchange.com The high electronegativity of fluorine makes the carbon atom to which it is attached (C-5) more electrophilic and stabilizes the negative charge in the Meisenheimer intermediate through its inductive effect. stackexchange.com

In SNAr reactions, fluoride (B91410) is often a better leaving group than bromide, chloride, or iodide, a phenomenon known as the "element effect". wikipedia.orgnih.gov This is because the rate-determining step is the formation of the Meisenheimer complex, and the high electronegativity of fluorine facilitates this step more effectively than the other halogens. stackexchange.com Therefore, in reactions of this compound with nucleophiles, substitution of the fluorine atom is generally favored over the bromine atom under conditions that promote the SNAr mechanism.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution (SNAr) of Aryl Halides

Leaving GroupRelative ReactivityRationale
-FHighestStrong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. stackexchange.com
-ClIntermediateModerate inductive effect and leaving group ability.
-BrIntermediateSimilar to chloride in reactivity for SNAr reactions. nih.gov
-ILowestWeaker inductive effect compared to other halogens.

This table illustrates general trends and is not based on experimental data for this compound.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, various transition-metal-catalyzed methods have been developed to achieve C-F bond activation and functionalization in fluoroarenes. mdpi.comrsc.orgresearchgate.net These strategies offer alternative pathways to the classical SNAr reactions for modifying the aromatic ring at the position of the fluorine atom.

Transition metals such as nickel and palladium are commonly employed to catalyze the cleavage of C-F bonds. mdpi.comresearchgate.net These reactions often proceed via an oxidative addition of the C-F bond to a low-valent metal center. mdpi.com The resulting arylmetal fluoride complex can then undergo further reactions, such as cross-coupling with various partners.

For this compound, the presence of other reactive sites, namely the C-Br bond and the S-H bond, would require careful selection of the catalytic system to achieve selective C-F bond activation. The relative reactivity of these bonds towards a given metal catalyst will determine the outcome of the reaction. For instance, C-Br bonds are generally more reactive than C-F bonds in oxidative addition reactions.

Table 2: Examples of Catalytic Systems for C-F Bond Activation

Catalyst SystemReaction TypeComments
Ni(0)/LigandCross-couplingCan be effective for the activation of C-F bonds, though selectivity over C-Br can be a challenge. researchgate.net
Pd(0)/LigandCross-couplingOften requires specific ligands and conditions to promote C-F activation over other C-X bonds. mdpi.com
Main Group MetalsVariousEmerging methods using metals like magnesium or aluminum show promise for C-F bond functionalization. rsc.org

This table provides a general overview of catalyst systems and is not based on specific studies with this compound.

Interplay and Orthogonal Reactivity Between Halogen and Thiol Moieties

The presence of three distinct functional groups (thiol, bromo, and fluoro) on the same aromatic ring in this compound allows for the possibility of orthogonal reactivity, where each functional group can be selectively manipulated under different reaction conditions.

The thiol group (-SH) is acidic and readily deprotonated by bases to form a thiolate (-S⁻), which is a potent nucleophile. masterorganicchemistry.com This nucleophilicity can be exploited in SN2 reactions or Michael additions. The thiol group can also undergo oxidation to form disulfides. masterorganicchemistry.com

The bromo and fluoro groups offer sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. As discussed, under SNAr conditions, the C-F bond is generally more reactive. stackexchange.com However, in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the C-Br bond is significantly more reactive than the C-F bond. This difference in reactivity provides a powerful tool for selective functionalization.

For example, one could envision a reaction sequence where the thiol group is first protected, followed by a palladium-catalyzed cross-coupling reaction at the C-Br position, leaving the C-F bond intact for a subsequent SNAr reaction after deprotection of the thiol. The choice of reagents and reaction conditions is therefore critical in directing the reactivity to a specific site on the molecule.

Investigation of Reaction Mechanisms through Kinetic and Stereochemical Studies

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can provide valuable insights into the rate-determining step of a reaction. acs.orgresearchgate.net For example, in an SNAr reaction, kinetic data can help to confirm whether the nucleophilic attack or the departure of the leaving group is rate-limiting. Brønsted analysis, which correlates reaction rates with the pKa of a series of related nucleophiles, can also be used to probe the nature of the transition state. acs.org

Stereochemical studies are particularly relevant when a reaction creates or modifies a chiral center. While this compound itself is achiral, reactions involving the thiol group could potentially lead to the formation of chiral products. For instance, the addition of the thiol to a prochiral alkene can result in the formation of a new stereocenter. acs.orgwikipedia.org The stereochemical outcome of such a reaction (e.g., enantioselectivity or diastereoselectivity) can provide detailed information about the geometry of the transition state and the reaction mechanism.

For reactions occurring at the aromatic ring, such as SNAr, the stereochemistry is generally not a factor at the site of substitution, as the aromatic ring is planar. However, if the nucleophile or the product contains a chiral center, diastereomeric transition states could lead to kinetic resolution or the formation of diastereomeric products.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Fluorobenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-fluorobenzenethiol, analysis of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei provides a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the three aromatic protons and the thiol proton. The aromatic protons will appear in the typical downfield region (approximately 6.8–7.5 ppm) and will exhibit splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The thiol proton (S-H) is anticipated to appear as a broad singlet, with its chemical shift being variable depending on solvent and concentration.

The ¹³C NMR spectrum will show six unique signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbon atoms bonded to bromine (C-Br), fluorine (C-F), and sulfur (C-SH) will have their chemical shifts significantly influenced by these electronegative atoms. Notably, the signals for all carbons will be split due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.), a key feature in assigning the carbon signals.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. azom.comwikipedia.orghuji.ac.il For this compound, a single resonance is expected. Its chemical shift, typically in the range of -100 to -130 ppm relative to a standard like CFCl₃, is highly sensitive to the electronic environment of the benzene (B151609) ring. azom.comcolorado.edu The multiplicity of this signal will be a complex multiplet due to coupling with the three aromatic protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

¹H NMR (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 ~ 7.3 ddd ³J(H3-H4) ≈ 8.5, ⁴J(H3-F5) ≈ 5.0, ⁴J(H3-H6) ≈ 3.0
H-4 ~ 6.8 ddd ³J(H4-H3) ≈ 8.5, ³J(H4-F5) ≈ 9.0, ⁵J(H4-H6) ≈ 0.5
H-6 ~ 7.2 dd ³J(H6-F5) ≈ 7.0, ⁴J(H6-H3) ≈ 3.0

¹³C NMR (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1 (C-SH) ~ 130 ²J(CF) ≈ 22
C-2 (C-Br) ~ 115 ³J(CF) ≈ 8
C-3 ~ 134 ⁴J(CF) ≈ 3
C-4 ~ 116 ²J(CF) ≈ 25
C-5 (C-F) ~ 162 ¹J(CF) ≈ 245

¹⁹F NMR (in CDCl₃)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguous assignment of signals by revealing through-bond correlations. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals for H-3 and H-4 would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the definitive assignment of the protonated aromatic carbons (C-3, C-4, and C-6) by linking them to their corresponding, pre-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for identifying quaternary (non-protonated) carbons. For instance, correlations from H-4 to C-2, C-6, and C-5 would be expected. The thiol proton might also show a correlation to C-1 and C-2, confirming the position of the thiol group.

A defining feature in the NMR spectra of organofluorine compounds is the spin-spin coupling between ¹⁹F and other nuclei (¹H and ¹³C). wikipedia.org The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

¹H-¹⁹F Coupling: The aromatic protons will show coupling to the fluorine atom. The magnitudes are typically:

ortho coupling (³JHF) ≈ 6–10 Hz

meta coupling (⁴JHF) ≈ 4–8 Hz

para coupling (⁵JHF) is usually small (< 1 Hz) or not observed. These couplings are critical for correctly interpreting the splitting patterns in the ¹H NMR spectrum and assigning the aromatic protons.

¹³C-¹⁹F Coupling: The coupling between carbon and fluorine is significantly larger and provides key structural information.

The direct, one-bond coupling (¹JCF) is very large, typically 240–260 Hz.

Two-bond (²JCF) and three-bond (³JCF) couplings are smaller, generally in the range of 5–30 Hz. Observing these couplings in the ¹³C NMR spectrum helps to confirm the position of the fluorine atom relative to each carbon in the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

S-H Vibrations: The thiol S-H stretching vibration is expected to appear as a weak but sharp band in the IR spectrum around 2550–2600 cm⁻¹.

Aromatic C-H Vibrations: The stretching modes for the aromatic C-H bonds typically occur above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 800–900 cm⁻¹ region.

C=C Aromatic Ring Vibrations: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450–1600 cm⁻¹ region.

C-S, C-Br, and C-F Vibrations: The stretching vibrations for the carbon-heteroatom bonds are expected at lower frequencies. The C-F stretch is typically a strong band in the IR spectrum, found around 1200–1250 cm⁻¹. The C-S stretch appears in the 600–800 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, typically between 500 and 650 cm⁻¹.

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3050 - 3100 Medium-Weak Strong
S-H Stretch 2550 - 2600 Weak Medium
Aromatic C=C Stretch 1580 - 1600 Medium Strong
Aromatic C=C Stretch 1450 - 1500 Strong Strong
C-F Stretch 1200 - 1250 Strong Weak
In-plane C-H Bend 1000 - 1180 Medium Medium
Out-of-plane C-H Bend 800 - 900 Strong Weak
C-S Stretch 600 - 800 Medium Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. The calculated molecular weight of this compound (C₆H₄BrFS) is approximately 206.94 g/mol .

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine; there will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and one for the molecule with the ⁸¹Br isotope (M+2⁺).

The fragmentation of the molecular ion would likely proceed through several pathways, based on the fragmentation of related compounds like p-bromofluorobenzene. nist.gov

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.

Loss of Thiol Radical: Ejection of the ·SH radical would produce a [M-SH]⁺ ion.

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a benzyne-type radical cation.

Ring Fragmentation: Further fragmentation of the aromatic ring would lead to smaller charged species.

Advanced Gas-Phase Spectroscopic Techniques

While most characterization is performed in the solution or solid phase, advanced gas-phase techniques can provide highly precise data on the intrinsic properties of the this compound molecule, free from intermolecular interactions.

Techniques such as gas-phase FT-IR spectroscopy or microwave spectroscopy could be employed to study the molecule in isolation. These methods would allow for the determination of precise rotational constants, from which highly accurate bond lengths and angles can be derived. Such studies can also provide insights into the conformational preferences of the thiol group relative to the aromatic ring, an aspect that is often averaged out in solution-phase measurements.

Fourier Transform Microwave (FTMW) Spectroscopy for Conformational Analysis

Fourier-transform microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique used to observe the rotational spectra of molecules in the gas phase, typically within a molecular beam. nist.gov This method provides highly accurate measurements of the rotational constants of a molecule, which are inversely proportional to its moments of inertia. As the moments of inertia are directly dependent on the mass distribution and geometry of the molecule, FTMW spectroscopy allows for the unambiguous identification of different conformers.

In the case of this compound, conformational isomerism can arise from the orientation of the thiol (-SH) group relative to the benzene ring. The molecule can potentially exist in different planar or non-planar forms depending on the dihedral angle between the C-S-H plane and the plane of the aromatic ring. Each of these distinct conformers possesses a unique set of moments of inertia and, consequently, a unique rotational spectrum.

By introducing a sample of this compound into a supersonic jet, the molecules are cooled to very low rotational and vibrational temperatures. This process simplifies the complex rotational spectrum by concentrating the population of molecules into the lowest energy levels of each conformer present in the jet. The subsequent analysis of the rotational transitions allows for the identification of the different conformers and an estimation of their relative abundances in the supersonic jet based on the relative intensities of their spectral lines. csus.edu The high resolution of FTMW spectroscopy can even resolve hyperfine structures arising from the nuclear quadrupole moments of atoms like bromine, providing further confirmation of the identified isomers. csus.edu

Determination of Rotational Constants and Precise Molecular Geometries

Once the rotational spectra of the different conformers of this compound are measured and assigned, the next step is the precise determination of their rotational constants (A, B, and C). These constants are extracted from the frequencies of the observed rotational transitions using a suitable Hamiltonian model.

The experimentally determined rotational constants are then used to derive the molecule's geometry. By comparing the experimental rotational constants with those calculated for theoretically optimized molecular structures (e.g., using ab initio or density functional theory methods), an initial structural model can be proposed. For a more precise determination of the molecular structure, the rotational spectra of isotopically substituted species (isotopologues) are often measured. The substitution of an atom with one of its isotopes (e.g., ³⁴S for ³²S, or ¹³C for ¹²C) slightly alters the moments of inertia and, therefore, the rotational constants, without significantly changing the molecular geometry. By analyzing the rotational spectra of several isotopologues, the atomic coordinates of the substituted atoms can be precisely determined using Kraitchman's equations. This process allows for the experimental determination of bond lengths and bond angles with high accuracy.

Below are illustrative tables of hypothetical experimental rotational constants and the derived structural parameters for the most stable conformer of this compound, based on typical values for similar molecules.

Table 1: Hypothetical Experimental Rotational Constants for the Most Stable Conformer of this compound

Parameter⁷⁹Br Isotopologue⁸¹Br Isotopologue
A / MHz2543.1234(5)2539.8765(4)
B / MHz876.5432(3)874.3210(3)
C / MHz652.9876(3)651.2345(3)

Note: The values in parentheses represent the uncertainty in the last digits. These are hypothetical data for illustrative purposes.

Table 2: Hypothetical Derived Structural Parameters for the Most Stable Conformer of this compound

ParameterValue
r(C-Br) / Å1.885(2)
r(C-F) / Å1.352(3)
r(C-S) / Å1.778(4)
r(S-H) / Å1.345(5)
∠(C-C-Br) / °120.5(1)
∠(C-C-F) / °119.8(1)
∠(C-C-S) / °121.2(2)
∠(C-S-H) / °98.7(3)

Note: The values in parentheses represent the uncertainty in the last digits. These are hypothetical data for illustrative purposes.

Through this comprehensive analysis, FTMW spectroscopy provides an unparalleled level of detail regarding the gas-phase structure and conformational landscape of this compound.

Computational Investigations of 2 Bromo 5 Fluorobenzenethiol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic nature and stability of 2-bromo-5-fluorobenzenethiol. These methods model the molecule's behavior by solving approximations of the Schrödinger equation, providing detailed information about its geometry and orbital energies.

The first step in computationally characterizing a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For aromatic compounds like this compound, Density Functional Theory (DFT) and ab initio methods are routinely employed. nih.govmdpi.com

DFT methods, particularly those using hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy. nih.govnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide higher levels of theory by systematically improving upon the Hartree-Fock method and are often used for benchmarking results. nih.govnih.gov These calculations are typically performed with Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution, especially for molecules containing heteroatoms like sulfur and halogens. nih.gov

The primary conformational flexibility in this compound arises from the rotation of the thiol (-SH) group relative to the plane of the benzene (B151609) ring. Computational scans of the potential energy surface can identify the global minimum energy conformation and any rotational barriers. For benzenethiol (B1682325) and its derivatives, the most stable conformation is typically planar, with the S-H bond lying in the plane of the aromatic ring, although the energy difference between planar and non-planar conformations is generally small.

Below is a table of hypothetical optimized geometric parameters for this compound, representative of results from a DFT B3LYP/6-311++G(d,p) calculation.

ParameterValue
C-S Bond Length1.78 Å
S-H Bond Length1.35 Å
C-Br Bond Length1.91 Å
C-F Bond Length1.36 Å
C-C-S Bond Angle124.5°
C-S-H Bond Angle99.8°

The reactivity of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to have significant electron density on the sulfur atom and the π-system of the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be a π* orbital distributed over the benzene ring, with potential contributions from the C-Br σ* orbital, suggesting susceptibility to nucleophilic attack. rsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.govpreprints.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com In this compound, negative potentials are expected around the electron-rich sulfur and fluorine atoms, whereas the hydrogen atom of the thiol group would exhibit a positive potential, making it a potential hydrogen bond donor. dtic.mil

The following table presents hypothetical quantum chemical descriptors calculated at the B3LYP/6-311++G(d,p) level.

DescriptorValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment1.9 D

Mechanistic Insights from Computational Reaction Dynamics

Computational methods are invaluable for exploring the mechanisms of chemical reactions, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

Computational chemistry can be used to map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. acs.org This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). beilstein-journals.orgyoutube.com A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov

For this compound, computational studies could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. acs.orgrsc.orgacs.org For an SNAr reaction, calculations could distinguish between a stepwise mechanism, involving a stable Meisenheimer intermediate, and a concerted mechanism that proceeds through a single transition state. rsc.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate.

The table below shows hypothetical activation energies for competing SNAr pathways at the bromine and fluorine positions.

Reaction PathwayCalculated Activation Energy (kcal/mol)
Nucleophilic substitution at C-Br25.8
Nucleophilic substitution at C-F31.2

Reactions are typically carried out in a solvent, which can have a profound impact on reactivity. Computational models can account for these effects in two primary ways: implicitly or explicitly. mdpi.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. mdpi.comnih.gov This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.

For reactions involving charged intermediates or transition states, such as in the SNAr mechanism, polar solvents are expected to lower the activation energy by stabilizing these species. acs.orgresearchgate.net Computational studies can quantify this effect by comparing reaction profiles calculated in the gas phase and in various solvents. researchgate.net

The following table illustrates the hypothetical effect of solvent on the activation energy of a reaction involving this compound.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1.025.8
Chloroform4.822.1
DMSO46.718.5

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which serves as a crucial link between theory and experiment. chemrxiv.org By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated, and experimental spectra can be interpreted in detail.

DFT calculations are widely used to predict vibrational (infrared and Raman) spectra. nih.gov The calculation of vibrational frequencies and their corresponding intensities allows for the assignment of specific absorption bands to the motions of particular functional groups within the molecule. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theoretical method and the neglect of anharmonicity. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. arxiv.org This can help in understanding the photophysical properties of the molecule.

The table below compares hypothetical calculated vibrational frequencies for key bonds in this compound with typical experimental ranges.

Vibrational ModeCalculated (Scaled) Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
S-H stretch25602550-2600
Aromatic C-H stretch30753050-3100
Aromatic C=C stretch15801570-1600
C-F stretch12451230-1260
C-Br stretch670650-690

Synthetic Utility and Derivatization Applications of 2 Bromo 5 Fluorobenzenethiol

Role as a Versatile Synthetic Building Block for Complex Architectures

There is no available literature detailing the use of 2-bromo-5-fluorobenzenethiol as a starting material for the synthesis of complex molecular architectures.

Synthesis of Diverse Organic Derivatives

Specific examples of this compound being used to prepare either functionalized aromatic compounds or sulfur-containing heterocyclic systems are not present in the searched scientific databases.

Preparation of Functionalized Aromatic Compounds with Unique Substitution Patterns

No studies were found that specifically describe the derivatization of this compound to create aromatic compounds with unique substitution patterns.

Construction of Sulfur-Containing Heterocyclic Systems

While benzenethiols are common precursors for sulfur-containing heterocycles, no published examples specifically utilize this compound for this purpose.

Applications in the Synthesis of Advanced Organic Materials

The application of this compound in the synthesis of advanced organic materials, such as polymers or materials for organic electronics, is not documented in the available literature.

Advanced Methodologies in the Investigation of Halogenated Thiols

High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) represents a paradigm shift in chemical research, enabling the parallel execution of a large number of experiments. This miniaturized and parallelized approach is a powerful tool for rapidly discovering and optimizing reaction conditions. By systematically varying multiple reaction parameters—such as catalysts, ligands, solvents, and bases—across a multi-well plate, researchers can efficiently explore a vast chemical space with minimal consumption of valuable starting materials.

In the context of 2-Bromo-5-fluorobenzenethiol, HTE can be instrumental in optimizing synthetic transformations. For instance, developing an efficient C-S cross-coupling reaction to form diaryl thioethers, a common structural motif in pharmaceuticals and materials science, is an ideal application for HTE. A traditional, one-by-one experimental approach would be slow and resource-intensive. In contrast, an HTE platform can screen dozens or even hundreds of unique reaction conditions in a single run.

A hypothetical HTE screen could be designed to find the optimal conditions for the coupling of this compound with an aryl iodide. The setup would involve dispensing precise amounts of the thiol, the aryl iodide, and stock solutions of various catalysts, ligands, and bases into the wells of a 96-well plate. The plate would then be sealed and heated, and after a set time, the contents of each well would be rapidly analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to determine the reaction yield.

The data generated from such a screen allows for a comprehensive evaluation of the interplay between different reaction parameters, leading to the identification of optimal conditions that might not have been discovered through traditional methods.

Table 1: Hypothetical HTE Screening Data for a C-S Cross-Coupling Reaction Reaction: this compound + 4-Iodoanisole -> Diaryl Thioether

Well IDCatalyst (mol%)LigandBaseSolventYield (%)
A1Pd₂(dba)₃ (2%)XantphosK₂CO₃Toluene45
A2Pd₂(dba)₃ (2%)XantphosCs₂CO₃Toluene78
A3Pd₂(dba)₃ (2%)XantphosK₃PO₄Toluene62
B1Pd(OAc)₂ (2%)XantphosK₂CO₃Toluene35
B2Pd(OAc)₂ (2%)XantphosCs₂CO₃Toluene65
B3Pd(OAc)₂ (2%)XantphosK₃PO₄Toluene55
C1Pd₂(dba)₃ (2%)DPEPhosK₂CO₃Dioxane58
C2Pd₂(dba)₃ (2%)DPEPhosCs₂CO₃Dioxane85
C3Pd₂(dba)₃ (2%)DPEPhosK₃PO₄Dioxane71

Automation and Artificial Intelligence in Synthetic Route Planning and Execution

For a target molecule like this compound, an AI retrosynthesis platform would likely propose several potential synthetic routes. A common disconnection strategy might involve the thiolation of a bromofluorobenzene precursor or the halogenation of a fluorothiophenol derivative. The AI evaluates each proposed step based on reaction precedent, predicted yield, and the availability of starting materials.

For example, a proposed synthesis for this compound might start from 1-bromo-4-fluorobenzene. The AI would outline a two-step process involving nitration followed by reduction to an aniline (B41778), diazotization, and subsequent conversion to the thiol. An automated platform would execute this sequence by pumping the starting material and reagents into reactor modules, monitoring the reaction progress with integrated sensors, and purifying the intermediate and final products using automated chromatography.

Chemoinformatic Approaches for Structure-Reactivity Relationship (SAR) Studies and Data Mining

Chemoinformatics provides the tools to analyze and model the relationship between a molecule's structure and its chemical properties, a field known as Structure-Reactivity Relationship (SAR) studies. By calculating a variety of molecular descriptors, it is possible to build quantitative models that predict the reactivity of compounds like this compound. These models are invaluable for understanding reaction mechanisms, predicting the outcomes of new reactions, and designing molecules with desired properties.

For a substituted aromatic thiol, key molecular descriptors influencing its reactivity include:

Electronic Descriptors: These quantify the electron distribution in the molecule. The Hammett constant (σ), for example, describes the electron-donating or electron-withdrawing nature of the bromo and fluoro substituents. The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate nucleophilic and electrophilic potential, respectively.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like Taft's steric parameter (Es) can quantify the steric hindrance around the reactive thiol and bromo groups, which can significantly impact reaction rates.

Hydrophobicity Descriptors: The partition coefficient (logP) measures the lipophilicity of the molecule, which affects its solubility in different reaction media and its interaction with catalysts.

By mining existing chemical databases and using computational chemistry to calculate these descriptors for a series of related halogenated thiols, a Quantitative Structure-Reactivity Relationship (QSAR) model can be developed. Such a model could, for instance, predict the rate of a nucleophilic aromatic substitution (SNAr) reaction at the bromine-bearing carbon. rsc.org The model would likely show that strong electron-withdrawing groups on the ring increase the rate of SNAr, a well-established principle in organic chemistry. nih.gov This data-driven approach allows for the in silico screening of potential reactants and the rational design of experiments.

Table 3: Key Chemoinformatic Descriptors for this compound and Their Potential Influence on Reactivity

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)Implied Influence on Reactivity
ElectronicHammett Constant (σ) of Br+0.23Electron-withdrawing, activates the ring for nucleophilic attack.
ElectronicHammett Constant (σ) of F+0.06Weakly electron-withdrawing, contributes to ring activation.
ElectronicLUMO Energy-1.5 eVLower LUMO energy suggests higher susceptibility to nucleophilic attack.
StericTaft Steric Parameter (Es) of SH-0.47Moderate steric hindrance at the thiol group.
HydrophobicitylogP3.1Indicates moderate lipophilicity, influencing solvent choice.

Future Research Directions and Perspectives for 2 Bromo 5 Fluorobenzenethiol

Development of Eco-Friendly and Sustainable Synthetic Strategies

The imperative of green chemistry is guiding the future of organic synthesis, with a focus on minimizing hazardous waste and improving atom economy. organic-chemistry.org For 2-Bromo-5-fluorobenzenethiol, this involves rethinking classical synthetic approaches, which often rely on harsh reagents and volatile organic solvents.

Future strategies are expected to incorporate several green principles:

Benign Solvents: A shift from conventional halogenated solvents towards water or bio-based solvents will be a key research area. While challenging due to the low aqueous solubility of aryl thiols, the use of phase-transfer catalysts or surfactant-mediated reactions could provide viable solutions.

Renewable Feedstocks: Research will likely explore pathways that utilize renewable starting materials, moving away from petroleum-based precursors.

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Inspired by recent developments, new protocols may avoid heavy metal catalysts altogether. For instance, acid-mediated, metal-free methods for C-S bond formation using diaryliodonium salts could be adapted for this specific compound. organic-chemistry.orgchemrxiv.org Similarly, organocatalytic approaches, such as those using N-heterocyclic carbenes (NHCs) for thiol additions, present an eco-friendly alternative. nih.gov

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches
ParameterTraditional ApproachFuture Sustainable Approach
SolventsHalogenated solvents (e.g., Dichloromethane)Water, bio-solvents, solvent-free conditions organic-chemistry.org
CatalystsHeavy metals (e.g., Palladium, Copper)Abundant metals (e.g., Iron), organocatalysts, or catalyst-free systems organic-chemistry.orgnih.gov
Energy SourceConventional heating (oil baths)Microwave irradiation, sonication, visible light organic-chemistry.org
ReagentsHarsh bases, hazardous materials (e.g., liquid bromine)Milder bases, solid brominating agents, in situ generated reagents
Waste ProfileSignificant generation of hazardous wasteMinimized waste, biodegradable byproducts

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The presence of C-Br and C-F bonds of varying reactivity on the same aromatic ring makes this compound an excellent substrate for studying selective catalysis. While palladium-catalyzed cross-coupling reactions traditionally favor the more reactive C-Br bond, future research will aim for more sophisticated control, enabling selective functionalization at either halogen site or even the C-S bond.

Key areas of exploration include:

Ligand Design: The development of advanced ligands for palladium, nickel, and copper catalysts will be crucial. Ligands can tune the electronic and steric properties of the metal center to discriminate between the C-Br and C-F bonds, a significant challenge given the strength of the C-F bond. researchgate.net For polyhalogenated substrates, catalyst speciation (e.g., mononuclear vs. cluster catalysts) has been shown to influence site-selectivity, a principle that could be exploited here. nih.gov

Orthogonal Catalysis: A significant frontier is the development of catalytic systems that offer "switchable" selectivity. This might involve using different metals or reaction conditions to target different bonds in a stepwise manner. For example, a ruthenium-based catalyst might be employed for a C-O or C-N coupling, leaving the C-Br bond intact for a subsequent palladium-catalyzed reaction. rsc.orgrsc.org

Nickel and Copper Catalysis: While palladium is dominant, cost-effective nickel and copper catalysts are gaining prominence. Nickel catalysts, in particular, have shown unique capabilities in activating inert bonds, including C-F bonds, and could provide complementary selectivity to palladium. researchgate.netacs.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating radical intermediates, which can exhibit reactivity patterns distinct from traditional two-electron pathways, potentially enabling novel selective transformations. mdpi.comsemanticscholar.org

Table 2: Potential Catalytic Systems for Selective Functionalization
Target BondCatalyst SystemPotential ReactionKey Advantage
C-BrPalladium with tailored phosphine (B1218219) ligands nih.govSuzuki, Heck, Buchwald-HartwigHigh reactivity and predictability
C-FNickel with N-heterocyclic carbene (NHC) ligands researchgate.netKumada, defluorinative coupling nih.govActivation of highly inert bond
C-SCopper with diamine ligands researchgate.netUllmann-type couplingDirect functionalization of thiol
SwitchablePhotoredox catalyst + transition metal mdpi.comRadical-mediated cross-couplingNovel reactivity modes, mild conditions

Uncovering Unconventional Reactivity Modes for C-S, C-Br, and C-F Bonds

Beyond standard cross-coupling, future work will delve into unconventional activation modes for the C-S, C-Br, and C-F bonds, unlocking new synthetic possibilities.

C-S Bond: Research can explore pathways that use the thiol group not just as a nucleophile but as a directing group to control reactivity at other positions on the ring. Furthermore, oxidative C-S coupling reactions or novel catalytic cycles, such as ruthenium-catalyzed decarboxylative C-S coupling, could provide new routes to complex sulfur-containing molecules. organic-chemistry.org

C-Br Bond: While oxidative addition is the classic mechanism, alternative activation pathways for the C-Br bond are emerging. These include single-electron transfer (SET) mechanisms initiated by photocatalysts or the exploration of different metal oxidation states, such as Ni(I)/Ni(III) cycles, which proceed via radical intermediates. acs.org Photochemical activation of the C-Br bond through halogen-bonding interactions represents another catalyst-free approach to generating carbon-centered radicals. rsc.org

C-F Bond: The activation of the notoriously strong C-F bond is a major goal in modern organic chemistry. digitellinc.com Future research on this compound will likely focus on:

Visible-Light Photoredox Catalysis: This has proven to be a powerful tool for C-F activation under mild conditions. semanticscholar.orgnih.gov By generating highly reducing or oxidizing species, photocatalysts can cleave the C-F bond to form aryl radicals, which can then be trapped in various coupling reactions. the-innovation.org

Transition-Metal-Free Activation: Methods using strong Lewis acids or silyl (B83357) radicals generated from silylboronates can achieve C-F functionalization without a transition metal, offering orthogonal reactivity. nih.govspringernature.com

SNAr Mechanisms: While less common for C-F bonds without strong electron-withdrawing groups, novel metallanucleophiles could enable C-F activation via an SNAr-type pathway, as opposed to the more common oxidative addition. chemrxiv.org

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for rational catalyst design and the optimization of reaction conditions. The next wave of research will heavily integrate sophisticated analytical and computational tools.

Advanced Analytical Techniques: To gain insight into complex catalytic cycles, researchers will increasingly rely on in situ spectroscopic methods. Techniques like nuclear magnetic resonance (NMR), infrared (IR), and UV-Vis spectroscopy can monitor the formation and decay of catalytic species in real-time. acs.org This allows for the direct observation of short-lived intermediates that are crucial to the reaction mechanism but invisible to traditional analysis of the final product. Monitoring pre-catalyst activation and identifying catalyst deactivation pathways using techniques like ³¹P NMR for phosphine-ligated systems will be critical for developing more robust catalysts. rsc.org

Computational Techniques: Density Functional Theory (DFT) and other quantum mechanical (QM) methods have become indispensable tools for elucidating reaction mechanisms. rsc.orgacs.org For this compound, computational studies can:

Predict Site Selectivity: By calculating the activation barriers for oxidative addition at the C-Br versus the C-F bond for different catalysts, DFT can predict which site is more likely to react, guiding experimental design. acs.orgacs.org

Elucidate Transition States: Modeling the geometry and energy of transition states provides a detailed picture of the bond-making and bond-breaking processes. acs.org

Analyze Non-Covalent Interactions: QM techniques can be used to study unconventional interactions, such as halogen bonding, and their role in catalysis or molecular recognition. nih.gov

Rationalize Catalyst Behavior: DFT calculations can help understand why certain ligands or metals favor one reaction pathway over another, accelerating the development of new, more efficient catalytic systems. researchgate.net

By combining these advanced analytical and computational approaches, researchers can move from empirical screening to a more knowledge-driven design of synthetic strategies for this compound and related molecules.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-fluorobenzenethiol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves bromination and fluorination of benzenethiol precursors. For example, bromomethyl intermediates (e.g., Methyl 2-(bromomethyl)-5-fluorobenzoate, InChI Key: MWSNENBHAODEGV-UHFFFAOYSA-N ) can be modified via nucleophilic substitution with thiol sources. Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (>95.0% purity thresholds, as seen in Kanto Reagents’ standards ) and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Reference CAS RNs for related compounds (e.g., 2-Bromo-5-fluorophenol, CAS 147460-41-1 ) to ensure reagent compatibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 19^{19}F NMR to confirm fluorine positioning and 1^1H NMR to identify thiol proton environments (δ ~3-5 ppm). IR spectroscopy verifies S-H stretching (~2550 cm1^{-1}). Mass spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., C6_6H4_4BrFS: theoretical MW 206.02). Cross-reference with analogs like 5-Bromo-2-fluoro-4-methylbenzoic acid (CAS 515135-65-6, MW 233.03 ) to validate substituent effects.

Q. How does the thiol group influence reactivity compared to hydroxyl or amino derivatives?

  • Methodological Answer : The thiol group enhances nucleophilicity, enabling metal-coupling reactions (e.g., Pd-catalyzed cross-coupling). Compare with 2-Bromo-5-fluorophenol (CAS 147460-41-1 ), where -OH groups may require protection. Thiols are prone to oxidation; stabilize using inert atmospheres (N2_2) and antioxidants (e.g., BHT).

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

  • Methodological Answer : Bromine and fluorine direct electrophiles to meta/para positions. Use DFT calculations to predict reactive sites (e.g., leveraging NIST’s computational tools ). Experimentally, monitor reaction progress via LC-MS and compare with derivatives like 2-Bromo-4-fluorobenzyl alcohol (MW 205.02 ). Optimize directing effects by adjusting solvent polarity (e.g., DMF vs. THF) and temperature.

Q. How can computational modeling predict the stability of this compound under varying conditions?

  • Methodological Answer : Perform density functional theory (DFT) simulations to assess thermal degradation pathways and bond dissociation energies. Compare with experimental TGA/DSC data (e.g., 4-Bromo-2-fluorophenol’s bp 79°C ). Use software like Gaussian or ORCA, referencing methodologies in Fig. 1 of Goetzen et al. (2023) .

Q. What are the implications of steric and electronic effects in cross-coupling reactions involving this compound?

  • Methodological Answer : Steric hindrance from bromine may slow transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance efficiency. Electronic effects (fluorine’s electronegativity) stabilize intermediates; monitor via in situ 19^{19}F NMR. Compare with 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5 ) in similar reactions.

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : The thiol group may bind cysteine residues in enzymes. Use fluorescence quenching assays or SPR to study protein interactions. For toxicity screening, employ cell viability assays (e.g., MTT) and compare with 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0 ). Ensure proper storage (0–6°C for analogs like 3-Bromo-5-fluorophenol ) to maintain bioactivity.

Q. What experimental controls are critical when analyzing contradictory stability data across studies?

  • Methodological Answer : Standardize storage conditions (e.g., anhydrous vs. humid environments) and purity checks (HPLC/GC). For thermal stability, replicate DSC protocols using reference compounds like 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5 ). Address discrepancies by comparing degradation products via LC-MS/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluorobenzenethiol
Reactant of Route 2
2-Bromo-5-fluorobenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.